5-{1-hydroxy-2-[4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]ethyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound primarily recognized as an intermediate in the synthesis of Rivaroxaban, a direct inhibitor of Factor Xa used in anticoagulation therapy. This compound features a distinctive molecular structure that includes a benzimidazole core, morpholine moiety, and multiple functional groups that contribute to its biological activity and chemical reactivity.
The synthesis of 5-{1-hydroxy-2-[4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]ethyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves several key steps:
The molecular structure of 5-{1-hydroxy-2-[4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]ethyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can be depicted as follows:
The molecular formula is C23H30N4O3, with a molar mass of approximately 414.52 g/mol. The compound's three-dimensional conformation allows for interactions with biological targets, particularly in anticoagulation pathways .
The compound participates in several chemical reactions that are critical for its functionality:
These reactions are essential for the development of derivatives that may exhibit improved pharmacological properties or reduced side effects compared to Rivaroxaban itself .
The mechanism of action of 5-{1-hydroxy-2-[4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]ethyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one primarily revolves around its role as an intermediate in the synthesis of Rivaroxaban.
Rivaroxaban inhibits Factor Xa, an essential enzyme in the coagulation cascade, thereby preventing thrombin generation and subsequent clot formation. The structural features of this compound facilitate its binding affinity to Factor Xa, allowing it to exert its anticoagulant effects effectively .
The compound is typically described as a white solid with moderate solubility in organic solvents. Its melting point and boiling point have not been extensively documented but are expected to fall within typical ranges for similar organic compounds.
Chemical properties include:
Relevant data indicates that it does not exhibit flammability or explosibility under normal conditions .
5-{1-hydroxy-2-[4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]ethyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one serves primarily as an intermediate in pharmaceutical synthesis, particularly in the production of Rivaroxaban. Its development has implications in anticoagulant therapies, providing essential insights into drug design and modification strategies aimed at enhancing therapeutic efficacy while minimizing adverse effects.
This compound exemplifies the intricate relationship between chemical structure and biological function within medicinal chemistry .
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: